4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Descripción

Systematic IUPAC Name and Alternative Designations

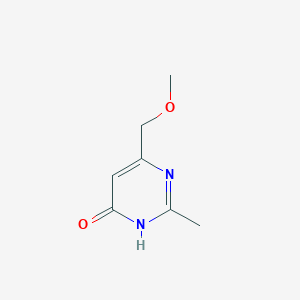

The compound 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is systematically named 6-(Methoxymethyl)-2-methylpyrimidin-4(1H)-one according to IUPAC nomenclature rules. This name reflects its pyrimidine backbone substituted with:

- A methoxymethyl group (-CH2-O-CH3) at position 6

- A methyl group (-CH3) at position 2

- A hydroxyl group (-OH) at position 4, which tautomerizes to a pyrimidone structure under certain conditions.

Alternative designations include:

Historical Context and Discovery Timeline

This compound emerged from mid-20th-century research into pyrimidine derivatives for pharmaceutical and agrochemical applications. Key milestones include:

- 1960s–1980s : Advances in pyrimidine synthesis enabled the introduction of methoxymethyl and methyl groups via nucleophilic substitution and condensation reactions.

- 2000s : Patents highlighted its utility as an intermediate in antiviral and herbicide synthesis. For example, its dichloro derivative (4,6-dichloro-2-methylpyrimidine) is synthesized using triphosgene, reflecting industrial scalability.

- 2020s : The compound is cataloged in specialized databases (e.g., Synchem, BLD Pharm) as a building block for organic synthesis.

Position Within Pyrimidine Derivative Classification Systems

This compound belongs to three overlapping classes:

Functional Substitution Patterns

- 4-Hydroxypyrimidines : The hydroxyl group at position 4 facilitates hydrogen bonding and tautomerization, influencing reactivity.

- Alkoxy-Substituted Pyrimidines : The methoxymethyl group enhances lipophilicity, affecting solubility and bioavailability.

- Methyl-Substituted Pyrimidines : Methyl groups at positions 2 and 6 sterically hinder electrophilic substitution at adjacent sites.

Structural Analogues

Role in Heterocyclic Chemistry

As a pyrimidone , it participates in:

- Ring-Opening Reactions : Nucleophilic attack at C2 or C6 positions.

- Tautomerism : Equilibrium between 4-hydroxypyrimidine and 4-pyrimidinone forms.

- Coordination Chemistry : Oxygen and nitrogen atoms act as ligands for metal ions.

Data Table 1: Key Physicochemical Properties

Propiedades

IUPAC Name |

4-(methoxymethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-8-6(4-11-2)3-7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJBACRSCZJCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Hydroxylation of Pyrimidine Precursors

Method Overview:

One prominent approach involves hydroxylation of substituted pyrimidines, such as 4,6-dihydroxy-2-methylpyrimidine, followed by methylation to introduce the methoxymethyl group at position 6.

- Starting from 4,6-dihydroxy-2-methylpyrimidine, selective methylation at the hydroxymethyl position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- The hydroxyl group at position 4 can be preserved or further functionalized depending on the desired substitution pattern.

- A method described in a patent discloses the synthesis of 4,6-dihydroxy-2-methylpyrimidine using sodium methoxide, dimethyl malonate, and acetamidine hydrochloride, with subsequent methylation steps to obtain the methoxymethyl derivative.

Multi-step Synthesis from Malonate Derivatives

Method Overview:

This approach involves constructing the pyrimidine ring via condensation reactions of malonate derivatives with amidines or urea compounds, followed by functional group modifications.

- Step 1: Condensation of methyl malonate with acetamidine hydrochloride in the presence of sodium methylate under ice bath conditions, leading to the formation of a pyrimidine core.

- Step 2: Methylation at the 6-position hydroxymethyl group using methylating agents such as methyl iodide or dimethyl sulfate.

- Step 3: Hydroxylation or methylation of the hydroxymethyl group to form the methoxymethyl substituent.

- In a patent, the synthesis involves using triphosgene as a safer alternative to POCl3, facilitating the formation of the pyrimidine ring with high yields and environmental safety.

| Parameter | Details |

|---|---|

| Solvent | Methanol, DMF |

| Temperature | 0°C to 25°C during key steps |

| Reagents | Sodium methylate, methyl malonate, amidine hydrochloride |

| Yield | Approximately 86-87% in optimized conditions |

Functionalization of 4,6-Dihydroxy-2-methylpyrimidine

Method Overview:

Starting from 4,6-dihydroxy-2-methylpyrimidine, selective methylation of the hydroxymethyl group is performed using methylating agents.

- Dissolve the hydroxypyrimidine in methyl alcohol.

- Add methylating agent (e.g., methyl iodide) under basic conditions.

- Control reaction temperature to prevent over-alkylation.

- Purify via crystallization or chromatography.

- This method is efficient, with high regioselectivity, yielding the target compound with minimal by-products.

Alternative Synthetic Routes

Method Overview:

Other routes include the use of urea derivatives and substituted biguanides to synthesize pyrimidine derivatives with hydroxyl and methoxy functionalities.

- Condensation of methyl acetoacetate with urea derivatives in DMF at elevated temperatures (around 120°C) to form hydroxylated pyrimidines, followed by methylation steps.

- These methods often yield compounds with similar substitution patterns, demonstrating versatility in synthetic strategies.

Data Table Summarizing Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 4-methoxymethyl-6-methylpyrimidine-2-one, while reduction may produce this compound-1-amine. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the methoxymethyl group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C7H9N2O2

Molecular Weight : 153.16 g/mol

CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a hydroxyl group at the 4-position, a methoxymethyl group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. These functional groups contribute to its reactivity and interaction with biological targets.

Medicinal Chemistry

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to act as a building block for compounds with potential antitumor and antimicrobial properties.

- Antitumor Activity : Similar pyrimidine derivatives have shown efficacy in inhibiting tumor cell proliferation by interfering with DNA synthesis and disrupting cell cycle progression .

- Antimicrobial Properties : Compounds related to this pyrimidine have exhibited activity against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis, making them candidates for further drug development .

Agricultural Applications

In agriculture, derivatives of pyrimidines are often utilized as herbicides or fungicides. The ability of this compound to interact with biological systems makes it a candidate for developing new agrochemicals that can target specific plant pathogens or pests.

Material Science

The compound can also be explored for applications in material science, particularly in the development of polymers and coatings that require specific chemical properties such as durability and resistance to environmental factors.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various pyrimidine derivatives, including those structurally similar to this compound. The results indicated that these compounds could inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the potential for developing new anticancer therapies based on these findings.

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of pyrimidine derivatives demonstrated significant antimicrobial activity against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing effectiveness comparable to established antibiotics. This research underlines the importance of pyrimidines in combating antibiotic resistance .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit DNA topoisomerase II, an enzyme critical for DNA replication and cell division, thereby exhibiting anticancer activity . Additionally, it may interact with microbial cell membranes or metabolic pathways, resulting in antimicrobial effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Structural and Molecular Comparison

*Calculated using standard atomic weights.

Key Structural and Functional Differences

Methoxymethyl group at position 6 introduces steric bulk and moderate electron-donating effects, contrasting with smaller substituents (e.g., Cl in 4,6-dichloro derivatives) .

Biological Activity: Amino-substituted pyrimidines (e.g., 4-amino-5-hydroxymethyl-2-methylpyrimidine) exhibit antagonistic activity against vitamins or enzymes, while methoxy/hydroxy derivatives may interact with biological targets via hydrogen bonding .

Synthetic Utility :

- Chloro-substituted pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine) are versatile intermediates for nucleophilic substitution reactions, whereas hydroxy/methoxy derivatives are more stable under basic conditions .

Spectral and Crystallographic Insights

- Infrared (IR) Spectroscopy : Hydroxyl and methoxy groups in this compound would show characteristic O–H (3200–3600 cm⁻¹) and C–O (1050–1250 cm⁻¹) stretches, similar to other hydroxy/methoxy pyrimidines .

- Crystallography : Pyrimidine derivatives with hydrogen-bonding groups (e.g., 4,6-dihydroxy-2-methylpyrimidine) often form layered or chain-like structures via O–H···N interactions, as seen in 4,6-dichloro-5-methoxypyrimidine .

Actividad Biológica

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (C_8H_10N_2O_3) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in antiviral, anticancer, and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the following structural features:

- Hydroxyl group at position 4

- Methoxymethyl group at position 6

- Methyl group at position 2

These functional groups contribute to its reactivity and biological activity. The compound can undergo various reactions, including oxidation and reduction, leading to different derivatives that may exhibit distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in DNA replication and protein synthesis, which may contribute to its antimicrobial and anticancer effects.

- Receptor Modulation : It can modulate the activity of certain receptors, potentially affecting signaling pathways related to inflammation and immune response .

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. Studies have demonstrated its effectiveness against various viral strains by inhibiting viral replication through enzyme inhibition.

Anticancer Potential

The compound has been investigated for its anticancer effects, particularly in preclinical models. It has shown activity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A2780 (ovarian cancer)

In vitro studies report IC50 values indicating significant cytotoxicity against these cell lines, suggesting a potential role as an anticancer agent .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. It may inhibit the activation of transcription factors such as NF-kB and AP-1, leading to a decrease in pro-inflammatory cytokines like IL-1 and TNF-alpha. This mechanism suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions .

Study on Antiviral Activity

In a study examining the antiviral efficacy of various pyrimidine derivatives, this compound was found to effectively reduce viral load in infected cell cultures. The mechanism was attributed to the inhibition of viral polymerase activity, underscoring its potential as an antiviral therapeutic agent.

Anticancer Research

A series of experiments conducted on cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis. Flow cytometry analysis indicated increased levels of caspase activation in treated cells compared to controls, highlighting its role in inducing programmed cell death .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-4-hydroxy-6-methylpyrimidine | C_5H_7N_3O_2 | Contains an amino group at position 2 |

| 6-Methyluracil | C_5H_6N_2O_2 | Lacks hydroxyl group at position 4 |

| 2-Amino-6-(methoxymethyl)pyrimidin-4-ol | C_8H_10N_2O_3 | Contains an amino group at position 2 |

The unique combination of hydroxyl and methoxymethyl groups in this compound enhances its pharmacological properties compared to these analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine?

- Methodology : A common approach involves condensation reactions with substituted thioureas or urea derivatives under reflux conditions. For example, sodium methoxide-catalyzed reactions with thiourea in methanol yield pyrimidine scaffolds with hydroxyl and methoxymethyl substituents . Solubility in sodium hydroxide can aid in purification, as seen in analogous compounds like 4,6-Dihydroxy-2-methylpyrimidine .

- Key Considerations : Optimize reaction time and stoichiometry to avoid side products like over-methylated derivatives. Monitor purity via HPLC or TLC .

Q. How is the compound characterized structurally?

- Techniques : Use a combination of spectroscopic and crystallographic methods:

- NMR/IR : Confirm hydroxyl (-OH), methoxymethyl (-OCH2O-), and methyl (-CH3) groups via characteristic shifts (e.g., δ ~10 ppm for -OH in ¹H NMR; C=O stretches in IR) .

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks, as demonstrated for structurally similar 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione .

Q. What biological activities are associated with this compound?

- Known Activities : Pyrimidine derivatives exhibit anti-inflammatory, antimicrobial, and enzyme inhibitory properties. For instance, 4-hydroxy-2-mercapto-6-methylpyrimidine analogs show Src/Abl kinase inhibition , while related dihydropyrimidines demonstrate analgesic effects in rodent models .

- Mechanistic Insight : Bioactivity may arise from hydrogen bonding with target proteins (e.g., α7 nicotinic acetylcholine receptors) or interference with nucleotide biosynthesis .

Advanced Research Questions

Q. How can contradictions in pharmacological data across studies be resolved?

- Analysis Framework :

Structural Variability : Compare substituent effects (e.g., methoxymethyl vs. chloro groups) on target affinity .

Assay Conditions : Control pH and solvent polarity, as hydroxyl groups may ionize, altering bioavailability .

In Silico Modeling : Use molecular docking to predict binding modes and reconcile discrepancies between in vitro and in vivo results .

Q. What experimental design strategies improve synthetic yield and purity?

- Optimization Steps :

- Catalyst Screening : Test alternatives to sodium methoxide (e.g., K2CO3) to reduce side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

- Workflow : Couple continuous-flow synthesis with real-time UV monitoring to stabilize reactive intermediates .

Q. How does the compound interact with biological targets at the molecular level?

- Mechanistic Studies :

- Mutagenesis Assays : Identify critical residues in enzyme active sites (e.g., 5-lipoxygenase) using site-directed mutagenesis .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. allosteric inhibition .

Q. What are the stability and storage requirements for this compound?

- Guidelines :

- Degradation Risks : Susceptible to oxidation at the hydroxyl group; store under inert gas (N2/Ar) at –20°C .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., HNO3) to prevent exothermic decomposition .

Q. How can computational modeling guide derivative design?

- Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.